2,6-Dibenzylphenol

Vue d'ensemble

Description

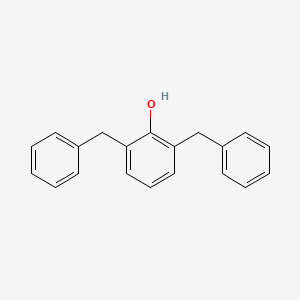

2,6-Dibenzylphenol is an organic compound with the molecular formula C20H18O. It is a derivative of phenol, where two benzyl groups are attached to the 2 and 6 positions of the phenol ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,6-Dibenzylphenol can be synthesized through several methods. One common method involves the reaction of phenol with benzyl chloride in the presence of a strong base such as sodium hydroxide. The reaction typically takes place in a solvent like toluene and requires heating . Another method involves the vapor-phase benzylation of phenol using benzyl alcohol and an activated alumina catalyst .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of basic metal oxide catalysts to facilitate the reaction between phenol and benzyl alcohol. This method is preferred due to its efficiency and the ability to maintain the reactants in the vapor phase, which helps in achieving higher yields and selectivity .

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Dibenzylphenol undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into corresponding quinones or other oxidized products.

Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.

Substitution: Electrophilic substitution reactions can occur at the benzyl or phenolic positions, leading to the formation of various substituted derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like benzyl chloride, benzyl bromide, and other alkylating agents are commonly employed

Major Products Formed

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Hydrogenated derivatives of this compound.

Substitution: Various substituted phenolic and benzyl derivatives

Applications De Recherche Scientifique

Chemical Properties and Structure

2,6-Dibenzylphenol has the molecular formula and is characterized by two benzyl groups attached to a phenolic structure. Its properties include:

- Molecular Weight : 282.35 g/mol

- Melting Point : 62-64 °C

- Solubility : Soluble in organic solvents such as ethanol and ether but insoluble in water .

Organic Synthesis

Alkylation Reactions :

this compound is frequently used as a precursor in alkylation reactions. For instance, it can be synthesized via the alkylation of phenols with benzyl alcohol using solid acid catalysts under microwave irradiation. This method enhances selectivity towards desired products while minimizing by-products .

Catalytic Activity :

Research indicates that this compound can serve as an effective catalyst in various organic transformations, including oxidation reactions. Its ability to stabilize radical intermediates makes it a valuable component in synthetic pathways .

Material Science

Polymer Additives :

In the field of polymer chemistry, this compound is utilized as an additive to improve thermal stability and mechanical properties of polymers. It can enhance the performance of polycarbonate and other thermoplastics by acting as a stabilizer against oxidative degradation .

Nanoparticle Synthesis :

Recent studies have explored the use of this compound in synthesizing polyphenol-containing nanoparticles. These nanoparticles exhibit significant antioxidant properties and have potential applications in drug delivery systems and bioimaging due to their biocompatibility and multifunctionality .

Biochemical Applications

Biodegradation Studies :

Research has shown that certain bacteria can utilize this compound as a carbon source. Understanding its biodegradation pathways is crucial for developing bioremediation strategies for contaminated environments .

Case Study 1: Catalytic Performance

A study evaluated the catalytic performance of this compound in the alkylation of phenols under microwave conditions. The results indicated a significant increase in product yield and selectivity compared to traditional heating methods. The catalyst showed reusability over multiple cycles with only minimal loss in activity .

Case

Mécanisme D'action

The mechanism of action of 2,6-Dibenzylphenol involves its interaction with various molecular targets and pathways. As an antioxidant, it can scavenge free radicals and prevent oxidative damage to cells and tissues. Its phenolic structure allows it to donate hydrogen atoms, neutralizing reactive oxygen species. Additionally, its benzyl groups can interact with biological membranes, potentially affecting membrane fluidity and function .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Benzylphenol

- 2,4-Dibenzylphenol

- 4-Benzylphenol

- 2,2’-Methylenediphenol

- 2,4’-Dihydroxydiphenylmethane

Uniqueness

2,6-Dibenzylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of benzyl groups at the 2 and 6 positions enhances its stability and reactivity compared to other phenolic compounds.

Activité Biologique

2,6-Dibenzylphenol (DBP) is an organic compound noted for its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article delves into the various aspects of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula CHO and is characterized by two benzyl groups attached to a phenolic structure. Its unique structure contributes to its reactivity and biological efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study focusing on hybrid compounds incorporating sterically hindered phenols demonstrated that DBP derivatives showed enhanced antimicrobial activity when combined with other pharmacophores. The presence of multiple benzofuroxan moieties in such hybrids was crucial for achieving this effect, indicating a synergistic relationship that enhances overall efficacy against various microbial strains .

Anticancer Properties

The anticancer potential of this compound has been extensively studied. Notably, it has shown cytotoxic effects against several cancer cell lines:

- Cell Lines Tested :

- Human breast adenocarcinoma (MCF-7)

- Human cervical carcinoma (HeLa)

- Human duodenal adenocarcinoma (HuTu 80)

The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways and the generation of reactive oxygen species (ROS), which lead to increased oxidative stress in cancer cells. This oxidative stress can result in DNA damage, making it difficult for cells to survive .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via ROS production |

| HeLa | 10 | DNA damage through oxidative stress |

| HuTu 80 | 12 | Mitochondrial pathway activation |

Antiviral Activity

In addition to its anticancer properties, DBP has demonstrated antiviral activity. A study highlighted its effectiveness against Tobacco Mosaic Virus (TMV), where certain derivatives exhibited moderate to good antiviral properties. This suggests that DBP could be a promising candidate for developing antiviral agents .

Case Studies

- Anticancer Study : A recent investigation into the effects of DBP on MCF-7 cells revealed that treatment led to significant apoptosis rates compared to untreated controls. The study utilized flow cytometry to analyze cell viability and apoptosis markers, confirming the compound's potential as an anticancer agent.

- Antimicrobial Efficacy : In a comparative study involving various phenolic compounds, DBP derivatives were evaluated for their ability to inhibit microbial growth. The results indicated that specific modifications in the DBP structure enhanced its antimicrobial potency against Gram-positive and Gram-negative bacteria.

Propriétés

IUPAC Name |

2,6-dibenzylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O/c21-20-18(14-16-8-3-1-4-9-16)12-7-13-19(20)15-17-10-5-2-6-11-17/h1-13,21H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCSXVAAPCQAEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C(=CC=C2)CC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90293469 | |

| Record name | 2,6-Dibenzylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47157-01-7 | |

| Record name | 47157-01-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dibenzylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What structural insights can be gained from the reaction of 2,6-dibenzylphenol with alkali metals?

A: Reacting this compound (HOdbp) with alkali metals like lithium or sodium yields diverse metal-phenolate complexes. These complexes showcase interesting structural features depending on the specific alkali metal and solvent used. For example, reactions with lithium or sodium in diethyl ether or dimethoxy ethane result in dimeric alkali metal phenolates. [] Interestingly, sodium complexes consistently exhibit π-aryl interactions between the sodium center and one of the phenolate arms, influencing their overall structure. []

Q2: Can this compound undergo unexpected reactions with alkali metals?

A: While this compound typically forms metal-phenolate complexes with alkali metals, unusual reactivity has been observed. For instance, attempting to synthesize a sodium 2,6-dibenzylphenolate directly using sodium metal led to the formation of a 2-benzylphenolate complex. [] This unexpected product suggests that under certain conditions, this compound can undergo benzyl C-C bond cleavage, highlighting the potential for this compound to engage in unanticipated reactions.

Q3: How does the interaction of this compound with lanthanides differ from that with alkali metals?

A: Unlike the dimeric structures often observed with alkali metals, this compound forms unique complexes with lanthanides. [] Reactions with lanthanum or ytterbium yield pseudo-centrosymmetric dimers, where the lanthanide centers are coordinated by both terminal and bridging phenolate ligands. [] Interestingly, europium forms a centrosymmetric dimer that further assembles into a polymeric structure through supramolecular interactions. [] This highlights the diverse coordination chemistry of this compound and its ability to form distinct structures based on the metal ion.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.